molecular formula C21H21N3O2 B2389934 3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921872-64-2

3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2389934
CAS RN: 921872-64-2
M. Wt: 347.418
InChI Key: OYJXURYOZZCFSJ-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DPEB and has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

DPEB binds to the sigma-1 receptor and modulates its activity. This receptor is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein folding. DPEB has been shown to increase the expression of neurotrophic factors and inhibit the production of pro-inflammatory cytokines, leading to neuroprotective effects.
Biochemical and Physiological Effects:
DPEB has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for the growth and survival of neurons. DPEB has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in neuroinflammation.

Advantages and Limitations for Lab Experiments

DPEB has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, making it a useful tool for studying the function of this receptor. DPEB has also been shown to have low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of DPEB is that it has poor solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for research on DPEB. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to understand the precise mechanism of action of DPEB and its effects on different cellular processes. Additionally, studies are needed to optimize the synthesis of DPEB and improve its solubility for use in experiments. Finally, the potential side effects of DPEB need to be thoroughly investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, DPEB is a promising compound with potential applications in the field of medicine. Its high affinity for the sigma-1 receptor and neuroprotective effects make it a useful tool for studying neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of DPEB involves the reaction of 3,4-dimethylbenzoyl chloride with 6-oxo-3-phenylpyridazine-1(6H)-acetic acid followed by the addition of 2-aminoethylamine. The resulting compound is purified using column chromatography to obtain pure DPEB.

Scientific Research Applications

DPEB has been extensively studied for its potential applications in the field of medicine. It has been shown to have a high affinity for the sigma-1 receptor, which is a target for various neurological and psychiatric disorders. DPEB has been found to have neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3,4-dimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-8-9-18(14-16(15)2)21(26)22-12-13-24-20(25)11-10-19(23-24)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJXURYOZZCFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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